molecular formula C4H4OS B1594166 2(5H)-Thiophenone CAS No. 3354-32-3

2(5H)-Thiophenone

Cat. No.: B1594166
CAS No.: 3354-32-3
M. Wt: 100.14 g/mol
InChI Key: NMSLUAZZTFUUFZ-UHFFFAOYSA-N
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Description

2(5H)-Thiophenone is a heterocyclic compound containing a sulfur atom in a five-membered ring structure It is a derivative of thiophene, where the carbonyl group is attached to the second position of the ring

Scientific Research Applications

2(5H)-Thiophenone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of polymers and advanced materials with specific electronic properties.

Future Directions

The future directions of these compounds could involve further exploration of their poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2(5H)-Thiophenone can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptoacetophenone under acidic conditions. Another method includes the oxidation of 2-thiophenemethanol using oxidizing agents such as chromium trioxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic cyclization of appropriate precursors. The process typically involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Thiophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiophene derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the alpha position of the thiophene ring, leading to the formation of various substituted thiophenones.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Substituted thiophenones.

Mechanism of Action

The mechanism of action of 2(5H)-Thiophenone involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor of specific enzymes by binding to their active sites. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The pathways involved include the inhibition of enzyme activity and modulation of biochemical processes.

Comparison with Similar Compounds

    Thiophene: A simpler analog without the carbonyl group.

    Benzothiophene: Contains a fused benzene ring, offering different electronic properties.

    Furanone: An oxygen analog with similar ring structure but different reactivity.

Uniqueness: 2(5H)-Thiophenone is unique due to the presence of both a sulfur atom and a carbonyl group in its structure This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and material science

Properties

IUPAC Name

2H-thiophen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSLUAZZTFUUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187193
Record name 2(5H)-Thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-32-3
Record name 2(5H)-Thiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(5H)-Thiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2(5H)-Thiophenone?

A1: this compound has the molecular formula C4H4OS and a molecular weight of 96.13 g/mol. []

Q2: What is the preferred tautomeric form of 2-Hydroxythiophene at room temperature?

A2: At room temperature, 2-Hydroxythiophene predominantly exists in its tautomeric form, this compound. []

Q3: How is this compound typically synthesized?

A3: A convenient synthesis involves the thermal splitting of 2-thienyl t-butyl ether in the presence of a catalytic amount of p-toluenesulphonic acid at approximately 150°C. This process yields this compound. []

Q4: What unique structural feature defines this compound's reactivity?

A4: this compound is classified as an α,β-unsaturated cyclic thioester, also known as a thiolactone. This structural feature plays a crucial role in its reactivity. []

Q5: What type of reactions does this compound readily undergo?

A5: Due to its α,β-unsaturated thioester nature, this compound readily undergoes Michael additions with various active methylene compounds. []

Q6: Can you provide examples of reactions involving this compound and their products?

A6: * Irradiation of 2(5H)-thiophenones in methanol: This reaction leads to the formation of (E)-4-mercapto-2-alkenoates. [, ]* Reaction of (E)-4-mercapto-2-alkenoates with alkynes: Upon further light-induced reaction, the previously formed (E)-4-mercapto-2-alkenoates can react with alkynes to produce either 2,3-dihydrothiophenes or 3-thiabicyclo[3.1.0]hexanes. [] * Reaction of (E)-4-mercapto-2-alkenoates with alkenes: These compounds can also react with alkenes under light, yielding thiolanes. []

Q7: How is Di-2-thienyl carbonate (2-DTC) used in esterification reactions, and what is the role of this compound?

A7: Di-2-thienyl carbonate (2-DTC), in the presence of 4-(dimethylamino)pyridine (DMAP) and iodine, effectively mediates the esterification of carboxylic acids with alcohols. this compound is generated as a byproduct in this reaction. This method also allows the cyclization of ω-hydroxycarboxylic acids to their corresponding lactones. []

Q8: How do strong acids interact with 2-chlorothiophene, and what is the significance of the formed products?

A8: When treated with strong acids like Amberlyst 15 or 100% orthophosphoric acid, 2-chlorothiophene undergoes a dimerization reaction. This reaction yields a mixture of products, including 4- and 5-(5-chloro-2-thienyl)tetrahydro-2-thiophenones, 4-(2-thienyl)-2(5H)-thiophenone, and 5-chloro-2,2′-bithienyl. The product distribution is significantly influenced by the specific acid used. Furthermore, introducing phenol or anisole to the reaction mixture leads to the formation of 4-[5-(p-hydroxyphenyl)-2-thienyl]tetrahydro-2-thiophenone or 4-[5-(p-methoxyphenyl)-2-thienyl]tetrahydro-2-thiophenone, respectively. []

Q9: What are the major products of this compound irradiation in the presence of specific reactants?

A9:* Irradiation in methanol with 1,4-pentadiene: This reaction primarily yields cis-fused 3,4-annulated tetrahydrothiophenes. []* Irradiation in allyl alcohol: Similar to the previous reaction, this process also results in the predominant formation of cis-fused 3,4-annulated tetrahydrothiophenes. []

Q10: How does UV light affect this compound's structure and what are the implications of this photochemical reaction?

A10: UV irradiation at 266 nm triggers a rapid ring-opening reaction in this compound, leading to the formation of several isomeric products. Notably, within 1 picosecond, a significant yield (approximately 50%) of an episulfide isomer containing a strained three-membered ring is observed. This highlights the rapid interconversion between highly vibrationally excited photoproducts in their ground electronic states. []

Q11: How have computational methods been used to study this compound?

A11: * Nonadiabatic dynamics simulations: This method was employed to investigate the photoinduced ring-opening and subsequent rearrangement reactions of this compound. This involved geometry optimizations on critical structures and dynamics simulations, revealing new nonadiabatic relaxation pathways involving triplet states and diverse ring-opening products. []* Quantum trajectory mean-field approach (QTMF): This method, combined with molecular mechanics (MM) in QTMF/MM simulations, was used to study the photoinduced ring-opening of this compound, providing a deeper understanding of the reaction mechanism. []

Q12: What is the significance of DAMASCENOLIDE™ and its sulfur-containing analogs in fragrance chemistry?

A12: DAMASCENOLIDE™ ([1, 4-(4-methylpent-3-en-1-yl)furan-2(5H)-one]), a naturally occurring fragrance compound with a citrus-like aroma, has spurred the development of sulfur-containing analogs. These analogs, particularly this compound derivatives, exhibit distinct odor profiles, often characterized by waxy, oily, and lactone-like scents, deviating from typical sulfurous odors. The incorporation of a sulfur atom frequently enhances odor intensity. These findings underscore the impact of structural modifications on odor character and intensity in fragrance chemistry. []

Q13: What biological activities have been observed for rhodanine and this compound?

A13: Both rhodanine and this compound, five-membered sulfur-containing heterocyclic compounds, exhibit phytogrowth-inhibitory properties. These compounds have been shown to:* Inhibit seed germination and root growth: This effect has been observed in various plant species. [, ]* Induce ethane production in the algae Scenedesmus: This suggests potential disruption of photosynthetic processes. []* Suppress the growth of moss culture cells: This finding further supports their plant growth-inhibiting effects. []* Reduce chlorophyll content in Brassica campestris L. subsp. rapa Hook. f. et Anders cotyledons: This observation further points to their impact on plant physiology. []

Q14: How do the biological activities of rhodanine and this compound differ from those of peroxidizing herbicides?

A14: While both rhodanine and this compound, along with peroxidizing herbicides like oxyfluorfen, can induce ethane production in Scenedesmus, their mechanisms of action differ. Unlike peroxidizing herbicides, the ethane production induced by these compounds is not inhibited by diuron, indicating a distinct mode of action. []

Q15: What are the key structural features influencing the inhibitory activity of thiosalicylic acid and dihydro-2(3H)-thiophenone analogs?

A15: Studies on thiosalicylic acid (I) and dihydro-2(3H)-thiophenone (VII) analogs have revealed key structural features impacting their plant growth-inhibitory activities:

  • Thiosalicylic acid analogs (I-V): Among these analogs, methyl acetylthiosalicylate (IV) displayed the most potent inhibitory activity. []
  • Dihydro-2(3H)-thiophenone analogs (VII-XI): 4-Hydroxy-2(5H)-thiophenone (VIII) exhibited the strongest inhibitory effects within this series. []

Q16: How do this compound derivatives contribute to meaty flavors in food chemistry?

A16: In the context of generating meaty flavors, the thermal degradation of lipid oxidation products, such as (E)-2-nonenal, in the presence of amino acids like cysteine and reducing sugars like glucose, plays a crucial role.

    • 2-Butyl-thiophene and 5-butyldihydro-2(3H)-furanone originated solely from glucose. []
    • 2-Pentylfuran formation relied equally on glucose and (E)-2-nonenal, irrespective of cysteine presence. []
    • Several other aroma compounds, including 5-methyl-2(5H)-thiophenone, were labeled with 13C1-13C4, indicating their formation from both glucose and cysteine and/or (E)-2-nonenal. []
    • Cysteine degradation and fat oxidation were inhibited compared to controls. []
    • The Maillard reaction led to the formation of heterocyclic flavor compounds like 2-pentylpyridine and 2-pentylthiophene, contributing to the desired meaty flavor. []

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